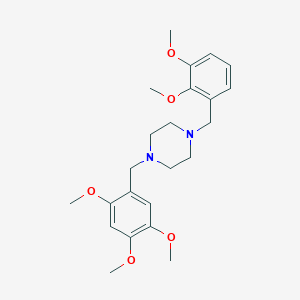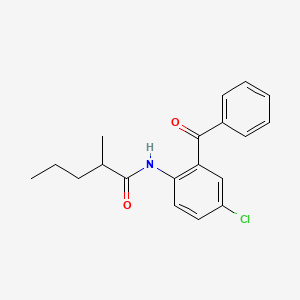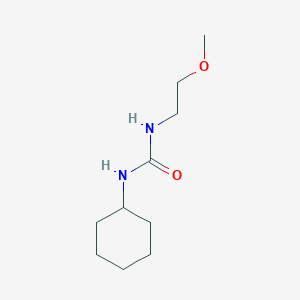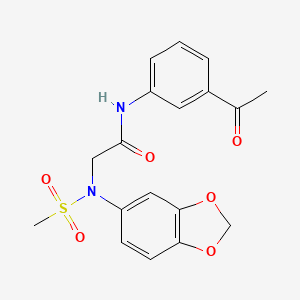amine oxalate](/img/structure/B5132891.png)
[2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate, also known as Venlafaxine, is an antidepressant drug used to treat major depressive disorder, anxiety disorders, and panic disorders. It was first introduced in the market in 1993 and has been widely used since then.
Mecanismo De Acción
[2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by inhibiting the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentration in the synaptic cleft, resulting in improved mood and anxiety symptoms.
Biochemical and Physiological Effects:
[2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. [2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate has also been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that helps to regulate neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of serotonin and norepinephrine in the brain. However, one limitation is that it can have a number of side effects, such as nausea, dizziness, and insomnia, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for research on [2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate. One area of interest is the use of [2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate in the treatment of neuropathic pain. Another area of interest is the potential use of [2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate in the treatment of post-traumatic stress disorder. Additionally, there is ongoing research on the development of new SNRIs with improved efficacy and fewer side effects.
Métodos De Síntesis
[2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate is synthesized through a multi-step process. The first step involves the reaction of 2-(4-chlorophenyl)ethylamine with 2-methoxybenzyl chloride in the presence of a base to form [2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine. This intermediate is then reacted with oxalic acid to form [2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate oxalate.
Aplicaciones Científicas De Investigación
[2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate has been extensively studied for its antidepressant and anxiolytic effects. It is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their concentration and improving mood and anxiety symptoms. [2-(4-chlorophenyl)ethyl](2-methoxybenzyl)amine oxalate has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.C2H2O4/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13;3-1(4)2(5)6/h2-9,18H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWUFSXZFKGPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)

![N,N-diethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5132814.png)


![2-{[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]amino}acetohydrazide](/img/structure/B5132841.png)
![3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5132842.png)
![3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5132858.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B5132868.png)


![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)

![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)